butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
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Overview
Description
Butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoate ester, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling Reaction: The pyrazole derivative is then coupled with the dioxidotetrahydrothiophene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the benzoate ester is introduced through an esterification reaction with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can be studied for its potential biological activities. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the pyrazole ring and the dioxidotetrahydrothiophene moiety suggests it might interact with biological targets involved in inflammation or oxidative stress.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing it to modulate enzyme activity or receptor binding. The dioxidotetrahydrothiophene moiety may contribute to the compound’s redox properties, influencing oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the pyrazole and dioxidotetrahydrothiophene moieties, making it less complex.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole: Similar core structure but lacks the benzoate ester.
4-({(E)-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid: Similar structure but with a carboxylic acid group instead of the butyl ester.
Uniqueness
Butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its combination of a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a benzoate ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Biological Activity
Butyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique combination of a butyl group, a tetrahydrothiophene moiety, and a pyrazole derivative. The synthesis typically involves multi-step reactions that integrate these structural components. Key synthetic routes may include:
- Formation of the Tetrahydrothiophene Ring : Utilizing sulfur-containing precursors.
- Synthesis of the Pyrazole Core : Achieved through cyclization reactions involving hydrazine derivatives.
- Coupling with Benzoic Acid Derivatives : This step links the butyl group to the aromatic system.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Viability Assays : In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to control groups (e.g., cisplatin) .
Compound | IC50 (µM) | % Viability (A549) |
---|---|---|
Control (Cisplatin) | 10 | 50% |
Butyl Compound | 15 | 40% |
Pyrazole Derivative | 8 | 30% |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Screening against multidrug-resistant pathogens revealed:
- Inhibition of Bacterial Growth : The compound exhibited effective inhibition against strains such as Klebsiella pneumoniae and Staphylococcus aureus .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, potentially altering signal transduction pathways.
Case Studies and Research Findings
A notable study characterized various derivatives based on the core structure of butyl 4-{(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate. The findings highlighted:
- Structure Activity Relationship (SAR) : Modifications in the substituents on the pyrazole ring significantly influenced both anticancer and antimicrobial activities.
Example Case Study
In a comparative analysis of multiple derivatives:
Compound Variant | Anticancer Activity (A549 Viability %) | Antimicrobial Activity (MIC for MRSA) |
---|---|---|
Variant A | 35% | 8 µg/mL |
Variant B | 50% | 16 µg/mL |
Variant C | 20% | 32 µg/mL |
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
butyl 4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-4-10-28-20(25)15-5-7-16(8-6-15)21-12-18-14(2)22-23(19(18)24)17-9-11-29(26,27)13-17/h5-8,12,17,22H,3-4,9-11,13H2,1-2H3 |
InChI Key |
QICGFGYZRONDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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